

# Spectroscopic Profile of 2-Phenoxybutanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenoxybutanoic acid

Cat. No.: B082166

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **2-Phenoxybutanoic acid** (also known as 2-phenoxybutyric acid). This document is intended to be a core resource for the identification and characterization of this compound, presenting key data from mass spectrometry and infrared spectroscopy. Detailed experimental protocols for common spectroscopic techniques are also provided to support researchers in their analytical workflows.

## Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **2-Phenoxybutanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, experimental  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data for **2-Phenoxybutanoic acid** are not readily available in public repositories. Researchers are advised to acquire this data experimentally for definitive structural elucidation and confirmation.

## Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **2-Phenoxybutanoic acid** has been reported by the National Institute of Standards and Technology (NIST).<sup>[1]</sup> The key absorption bands are summarized in the table below. These bands are characteristic of the functional groups present

in the molecule, including the carboxylic acid O-H and C=O stretches, the C-O ether linkage, and the aromatic C-H and C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3570 (broad)	O-H stretch (carboxylic acid)
~3070	C-H stretch (aromatic)
~2980, ~2940	C-H stretch (aliphatic)
~1760	C=O stretch (carboxylic acid)
~1600, ~1490	C=C stretch (aromatic ring)
~1240	C-O stretch (ether)
~1170	C-O stretch (carboxylic acid)
~750, ~690	C-H bend (aromatic)

Note: The exact positions of IR peaks can vary based on the sample preparation method and the physical state of the sample.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Phenoxybutanoic acid** is available from the NIST WebBook.<sup>[2]</sup> The mass-to-charge ratios (m/z) of the most significant fragments are listed below. The molecular ion peak [M]<sup>+</sup> is expected at m/z 180, corresponding to the molecular weight of the compound (C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>).

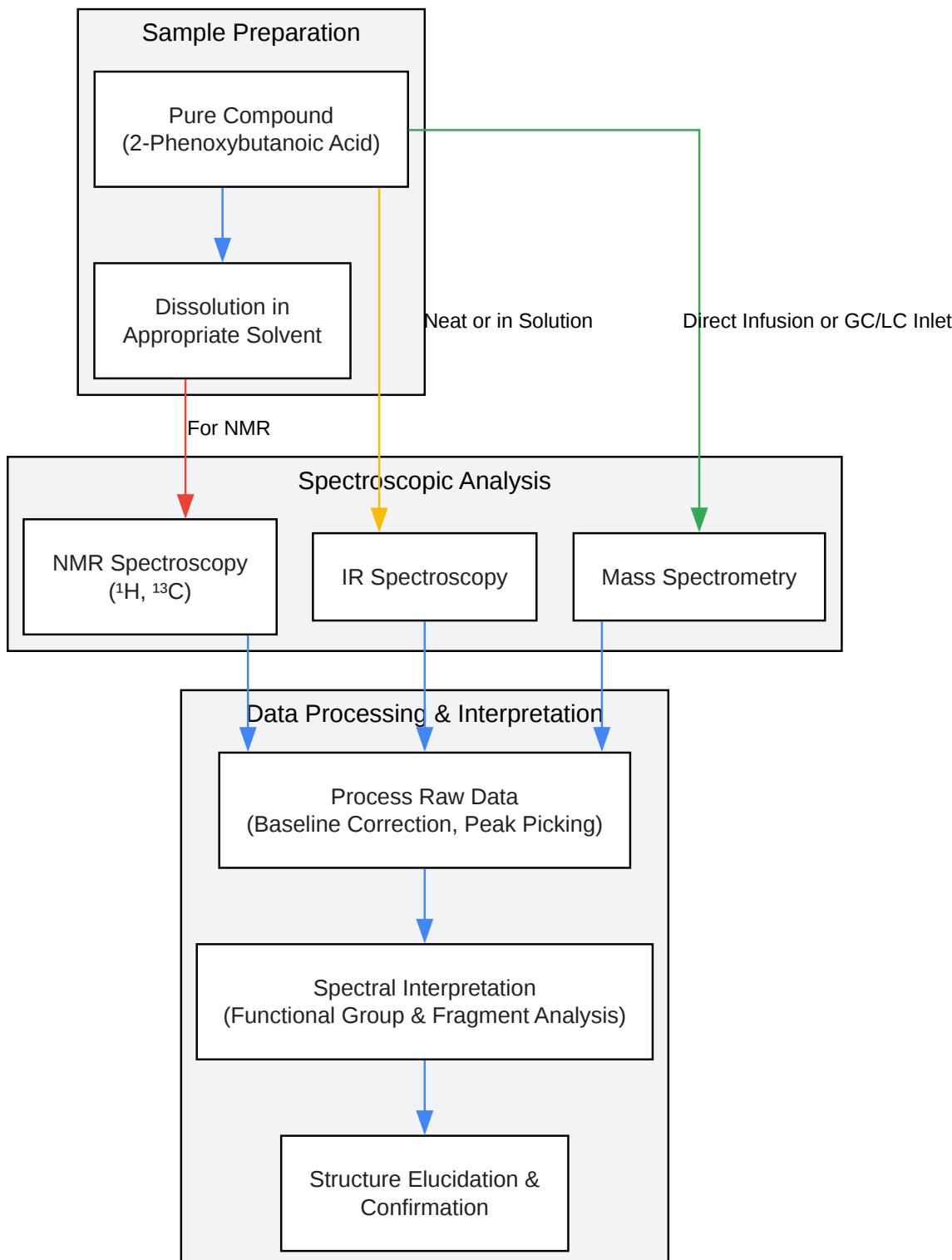
m/z	Relative Intensity (%)	Proposed Fragment Ion
180	Moderate	$[M]^+$
107	High	$[C_7H_7O]^+$
94	High	$[C_6H_5OH]^{+\bullet}$
77	High	$[C_6H_5]^+$
71	Moderate	$[C_4H_7O]^+$
43	High	$[C_2H_3O]^+$ or $[C_3H_7]^+$

Note: Relative intensities are approximate and can vary between different mass spectrometers.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as **2-Phenoxybutanoic acid**.

## General Spectroscopic Analysis Workflow

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Caption: A generalized workflow for spectroscopic analysis.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Instrument parameters and sample preparation may require optimization for specific applications.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Phenoxybutanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum.
  - The number of scans should be sufficient to obtain a good signal-to-noise ratio.
  - Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR to achieve adequate signal intensity.

### Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using Attenuated Total Reflectance (ATR):

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis: Place a small amount of solid **2-Phenoxybutanoic acid** directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Collect the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

For a solid, non-volatile compound, a common approach is direct infusion electrospray ionization or analysis via a solid probe with electron ionization:

- Sample Preparation (Direct Infusion): Dissolve a small amount of **2-Phenoxybutanoic acid** in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10  $\mu\text{g/mL}$ ).
- Instrumentation: Use a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition (EI):
  - Introduce the sample into the ion source, typically via a heated solid probe.
  - Bombard the sample with a beam of electrons (commonly at 70 eV) to induce ionization and fragmentation.
  - Scan a mass range appropriate for the compound (e.g.,  $m/z$  40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

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## References

- 1. 2-Phenylbutyric acid(90-27-7)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 2. 2-Phenylbutyric acid(90-27-7)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
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